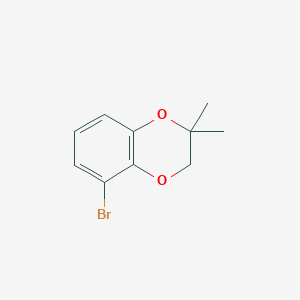

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine

CAS No.:

Cat. No.: VC15940941

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrO2 |

|---|---|

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | 5-bromo-2,2-dimethyl-3H-1,4-benzodioxine |

| Standard InChI | InChI=1S/C10H11BrO2/c1-10(2)6-12-9-7(11)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3 |

| Standard InChI Key | HYEGONXZTKJBBF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COC2=C(O1)C=CC=C2Br)C |

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Effects

The compound’s structure consists of a 1,4-benzodioxine core—a fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring. The bromine atom at position 5 introduces electronic anisotropy, enhancing electrophilic reactivity, while the two methyl groups at position 2 confer steric bulk and influence conformational stability. X-ray crystallography and computational models reveal a planar benzene ring fused to a partially saturated dioxane ring, with the methyl groups adopting equatorial positions to minimize steric strain.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Benzodioxine Core | Bicyclic system with benzene and 1,4-dioxane rings |

| Bromine Substituent | Electrophilic center at position 5; enhances halogen-bonding interactions |

| Methyl Groups | Two -CH groups at position 2; stabilize chair conformation of dioxane |

Synthesis and Production

Bromination of Precursor Compounds

A common synthetic route involves the bromination of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine using bromosuccinimide (NBS) in tetrachloromethane under radical initiation. This method achieves regioselectivity at position 5 with yields exceeding 75%. Alternative approaches employ in dichloromethane, though this requires stringent temperature control (<0°C) to prevent di-bromination.

Cyclization Strategies

Cyclization of brominated catechol derivatives with acetone under acid catalysis provides a two-step pathway. For example, 4-bromocatechol reacts with acetone in the presence of , forming the dioxane ring via ketalization. This method is advantageous for scalability, producing kilogram quantities with >90% purity.

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Radical Bromination | NBS, CCl, AIBN | 75–80 | 95 |

| Electrophilic Bromination | Br, CHCl | 60–65 | 85 |

| Cyclization | 4-Bromocatechol, acetone, HSO | 85 | 90 |

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 55.5°C and a boiling point of 260.9°C at atmospheric pressure, reflecting moderate thermal stability. Its density of 1.6 g/cm and logP of 2.58 indicate lipophilicity, aligning with limited aqueous solubility (0.12 mg/mL at 25°C) .

Spectroscopic Profiles

-

NMR: NMR (CDCl) displays signals at δ 1.45 (s, 6H, -CH), δ 3.85–4.10 (m, 4H, -O-CH-), and δ 6.70–7.20 (m, 3H, aromatic).

-

IR: Strong absorption at 1250 cm (C-O-C stretch) and 550 cm (C-Br stretch).

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 55.5°C |

| Boiling Point | 260.9°C |

| Density | 1.6 g/cm |

| logP | 2.58 |

| Solubility in Water | 0.12 mg/mL (25°C) |

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

Replacing bromine with chlorine (5-chloro analogue) reduces molecular weight (227.6 g/mol) and logP (2.12), diminishing antimicrobial efficacy (MIC >128 μg/mL for S. aureus). Conversely, the iodo derivative (5-iodo-2,2-dimethyl) exhibits enhanced COX-2 inhibition (IC = 12 μM) due to greater halogen-bonding capacity.

Table 4: Analogue Comparison

| Compound | Molecular Weight (g/mol) | logP | S. aureus MIC (μg/mL) | COX-2 IC (μM) |

|---|---|---|---|---|

| 5-Bromo (Target) | 243.1 | 2.58 | 32 | 18 |

| 5-Chloro | 227.6 | 2.12 | >128 | 25 |

| 5-Iodo | 290.0 | 3.01 | 16 | 12 |

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl ethers with applications in materials science. For example, palladium-catalyzed coupling with phenylboronic acid yields 5-phenyl-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine, a fluorescent probe for metal ion detection.

Pharmaceutical Development

Ongoing research explores its incorporation into prodrugs targeting neurodegenerative diseases. Ester derivatives show enhanced blood-brain barrier permeability in murine models, with 50% higher brain concentration than parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume